![molecular formula C14H11ClFIN2O B14227878 N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-iodobenzamide CAS No. 830348-22-6](/img/structure/B14227878.png)
N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-iodobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-iodobenzamide is a complex organic compound that features a combination of halogenated pyridine and benzamide structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-iodobenzamide typically involves multiple steps, starting with the preparation of the halogenated pyridine derivative. One common method involves the fluorination of pyridine using reagents such as AlF3 and CuF2 at high temperatures (450–500°C) to produce 2-fluoropyridine . This intermediate can then be chlorinated to obtain 5-chloro-3-fluoropyridine .
The next step involves the formation of the ethyl linkage, which can be achieved through a nucleophilic substitution reaction using ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate . The final step is the coupling of the halogenated pyridine derivative with 2-iodobenzamide, which can be facilitated by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.
化学反応の分析
Types of Reactions
N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-iodobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The halogen atoms in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, amines, or thiols.
科学的研究の応用
N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-iodobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The halogenated pyridine moiety can interact with active sites of enzymes, inhibiting their activity. Additionally, the benzamide structure can facilitate binding to protein targets, modulating their function and signaling pathways .
類似化合物との比較
Similar Compounds
2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile: Similar halogenated pyridine structure but with a nitrile group instead of the benzamide moiety.
5-Chloro-2-fluoropyridine: A simpler structure with only the halogenated pyridine ring.
N-[3-Fluoro-4-ethoxy-pyrid-2-yl]ethyl-N’-[5-chloro-pyridyl]thiourea: Contains similar halogenated pyridine and ethyl linkages but with a thiourea group.
Uniqueness
N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-iodobenzamide is unique due to its combination of halogenated pyridine and benzamide structures, which confer distinct chemical properties and biological activities. The presence of multiple halogen atoms enhances its reactivity and potential for diverse applications in research and industry.
特性
CAS番号 |
830348-22-6 |
|---|---|
分子式 |
C14H11ClFIN2O |
分子量 |
404.60 g/mol |
IUPAC名 |
N-[2-(5-chloro-3-fluoropyridin-2-yl)ethyl]-2-iodobenzamide |
InChI |
InChI=1S/C14H11ClFIN2O/c15-9-7-11(16)13(19-8-9)5-6-18-14(20)10-3-1-2-4-12(10)17/h1-4,7-8H,5-6H2,(H,18,20) |
InChIキー |
AWRFJPFIOQQBAL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=C(C=C(C=N2)Cl)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


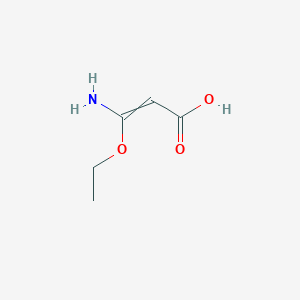
![Propanenitrile, 2-methyl-3,3-dipropoxy-2-[(trimethylsilyl)oxy]-, (2R)-](/img/structure/B14227803.png)
![{1-(tert-Butylsulfanyl)-3-[2-(tert-butylsulfanyl)ethyl]tetradecane-3-sulfonyl}benzene](/img/structure/B14227806.png)


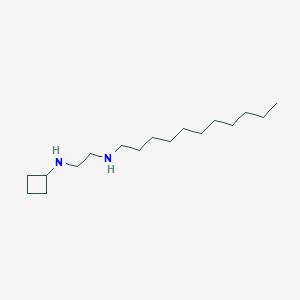
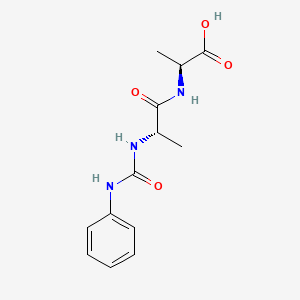
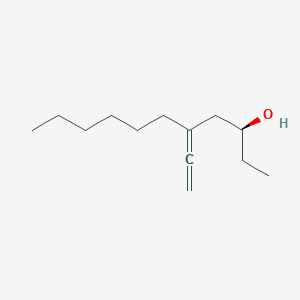
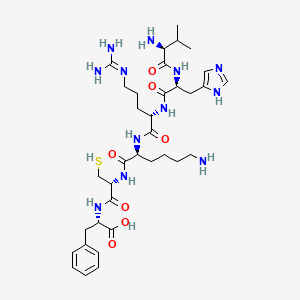
![(3,3-Dimethoxypropyl)tris[(propan-2-yl)oxy]silane](/img/structure/B14227861.png)
![2-{(E)-[5-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]diazenyl}benzonitrile](/img/structure/B14227872.png)
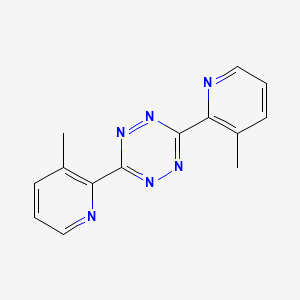
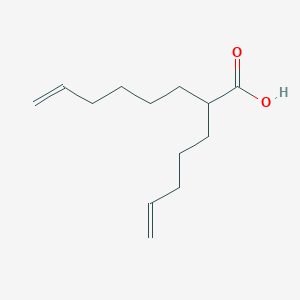
![1-[(1-Phenylethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B14227900.png)
